molecular formula C17H26BNO3 B1319275 N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 325142-97-0

N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1319275
CAS RN: 325142-97-0
M. Wt: 303.2 g/mol
InChI Key: XCMONACECYHFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group often involve transition metal catalysts . For example, hydroboration of alkyl or aryl alkynes and alkenes can occur in the presence of these catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N,N-diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, have been reported. It has a molecular weight of 317.23, a boiling point of 463.5±45.0 °C (Predicted), and a density of 1.03±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

This compound is used as a substrate in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating complex organic molecules. This reaction is widely used in the pharmaceutical industry for the synthesis of various drug molecules .

Glucose-Sensitive Polymers

Phenylboronic acid derivatives are known for their ability to form glucose-sensitive polymers. These polymers can enable self-regulated insulin release , which is crucial in diabetes treatment. They also serve as diagnostic agents and have applications in wound healing and tumor targeting .

Sensing Devices for Nitroaromatic Explosives

The compound can be utilized to synthesize materials for the development of sensing devices. These devices are capable of detecting nitroaromatic explosives , which is significant for security and environmental monitoring .

Reactive Oxygen Species (ROS)-Responsive Drug Delivery

A drug delivery system can be developed by modifying hyaluronic acid with phenylboronic acid pinacol ester. This system is responsive to reactive oxygen species (ROS) and can encapsulate drugs like curcumin for targeted delivery .

Solubility Studies

Phenylboronic acid pinacol ester exhibits varying solubility in different solvents, which is essential for its application in solubility studies . Understanding its solubility profile aids in its application across various chemical processes .

Hydrolysis Susceptibility

The susceptibility of phenylboronic pinacol esters to hydrolysis is an area of study that impacts their stability and reactivity. The kinetics of this process can be influenced by substituents in the aromatic ring and pH levels, which is crucial for their use in different environments .

properties

IUPAC Name

N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-7-19(8-2)15(20)13-10-9-11-14(12-13)18-21-16(3,4)17(5,6)22-18/h9-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMONACECYHFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592147
Record name N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

325142-97-0
Record name N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Diethylamine-1-carbonyl)phenyl]boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.